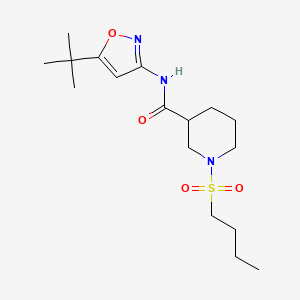![molecular formula C17H24N4O3 B5394891 N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DAP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DAP has been found to have several unique properties that make it an ideal candidate for use in various scientific applications.
Mécanisme D'action
The exact mechanism of action of DAP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
DAP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DAP has also been found to have anti-tumor effects in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages for use in lab experiments. It has a high degree of purity and stability, making it easy to work with. DAP is also highly soluble in water, which makes it easy to administer to animals in studies. However, there are also limitations to the use of DAP in lab experiments. It is a relatively new compound, and its long-term effects on animals are not fully understood. Additionally, the synthesis of DAP is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research related to DAP. One area of research is the development of new pain medications based on the structure of DAP. Another area of research is the investigation of the anti-tumor effects of DAP in animal models of cancer. Additionally, more research is needed to fully understand the long-term effects of DAP on animals and humans.
Conclusion
In conclusion, DAP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has several unique properties that make it an ideal candidate for use in various scientific applications. DAP has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. While there are limitations to the use of DAP in lab experiments, there are also several future directions for research related to this compound.
Méthodes De Synthèse
The synthesis of DAP involves the reaction of N,N-dimethyl-1,3-diaminopropane with 4-acetylaniline in the presence of a catalyst. The resulting product is then reacted with succinic anhydride to form DAP. The synthesis of DAP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DAP has been extensively studied for its potential use in scientific research. It has been found to have several unique properties that make it an ideal candidate for use in various scientific applications. DAP has been used in studies related to neurobiology, pharmacology, and drug discovery. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
3-N-(4-acetamidophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12(22)18-14-6-8-15(9-7-14)19-16(23)13-5-4-10-21(11-13)17(24)20(2)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAMRAGYGMIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)

![7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)



![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5394889.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)